molecular formula C9H6F4O B1325212 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone CAS No. 886370-05-4

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone

Cat. No. B1325212
CAS RN: 886370-05-4
M. Wt: 206.14 g/mol
InChI Key: QBNUSHRAWRQVIN-UHFFFAOYSA-N
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Description

“2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone” is a chemical compound with the IUPAC name 2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone . It has a molecular weight of 206.14 .


Molecular Structure Analysis

The molecular structure of “2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone” can be represented by the InChI code: 1S/C9H6F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

“2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone” is a liquid at room temperature .

Scientific Research Applications

Asymmetric Synthesis and Chiral Building Blocks

  • 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone has been utilized in asymmetric synthesis, yielding important chiral building blocks like 2,2,2-trifluoro-1-furan-2-yl-ethylamine. These enantiomers are produced with high enantiomeric excess (e.e.) and are valuable in stereoselective synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Photolysis and Photoaffinity Probes

  • The compound has been studied in the context of photolysis, particularly for its role in the intermediacy of singlet carbenes and their reactions with various substances. This research provides insights into the limitations and potential applications of 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone in photoaffinity probes (Platz et al., 1991).

Green Chemistry and Antimicrobial Activity

  • In green chemistry, this compound has been synthesized using eco-friendly methods and tested for antimicrobial properties. It showed significant activity against various bacteria and fungi, indicating its potential in pharmaceutical applications (Nandhikumar & Subramani, 2018).

Polymer Synthesis

  • It's also used in the synthesis of hyperbranched polymers with controlled degrees of branching, which is crucial for developing materials with specific properties (Segawa, Higashihara, & Ueda, 2010).

Synthesis of Trifluoromethylnaphthalenes

  • This compound plays a role in the synthesis of trifluoromethylnaphthalenes through reactions with Grignard reagents, leading to products with potential in material science and medicinal chemistry (Mellor, El-Sagheer, Eltamany, & Metwally, 2000).

Safety and Hazards

The safety data sheet (SDS) for “2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone” is available for further safety and hazard information .

properties

IUPAC Name

2,2,2-trifluoro-1-(3-fluoro-2-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c1-5-6(3-2-4-7(5)10)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNUSHRAWRQVIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645222
Record name 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone

CAS RN

886370-05-4
Record name 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886370-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoro-1-(3-fluoro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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